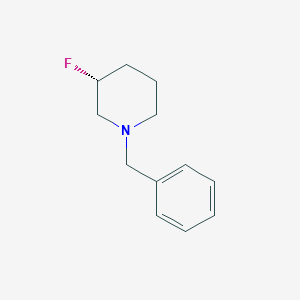

(R)-1-Benzyl-3-fluoropiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

(3R)-1-benzyl-3-fluoropiperidine |

InChI |

InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |

InChI Key |

SIUXACXHWDGKEU-GFCCVEGCSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)F |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Engineering the Piperidine Pharmacophore: The Biological and Physicochemical Impact of Fluorination in Drug Discovery

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, the high basicity of the unsubstituted piperidine nitrogen (pKₐ > 9.0) often leads to significant pharmacokinetic and safety liabilities, including poor membrane permeability, P-glycoprotein (P-gp) efflux, and off-target hERG channel inhibition. As a Senior Application Scientist in medicinal chemistry, I frequently employ strategic fluorination to rescue stalled lead compounds.

This technical guide explores the causality behind the biological activity of fluorinated piperidine derivatives. By examining the physicochemical modulation induced by fluorine—specifically pKₐ attenuation and conformational pre-organization—we can establish a rational framework for designing safer, more efficacious drugs.

The Causality of Physicochemical Modulation

To understand why fluorinated piperidines are biologically privileged, we must move beyond empirical observation and examine the fundamental thermodynamics and electrostatics at play.

Inductive pKₐ Attenuation and ADME Optimization

At physiological pH (7.4), an unsubstituted piperidine is nearly 100% protonated. This permanent positive charge severely restricts passive lipoidal diffusion across the blood-brain barrier (BBB) and the gastrointestinal tract. Furthermore, this cationic state is the primary pharmacophore for the hERG potassium channel (leading to cardiotoxicity) and P-gp efflux pumps[1].

Introducing a highly electronegative fluorine atom at the 3- or 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect (-I effect) through the σ-bond framework. This pulls electron density away from the basic nitrogen, lowering its pKₐ to a highly desirable range of 6.5–8.0[1][2].

The Causality: By shifting the pKₐ closer to 7.4, the equilibrium is altered so that a significant fraction of the drug exists in its neutral, un-ionized state. This neutral fraction rapidly permeates lipid bilayers, while the reduced cationic charge simultaneously ablates hERG binding affinity and P-gp recognition[1].

Conformational Control: The Charge-Dipole Gauche Effect

Fluorine does not merely change electronics; it dictates 3D geometry. In an unsubstituted piperidine, substituents typically prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, in protonated 3-fluoropiperidines, the C–F bond strongly prefers the axial position[1][3].

This counterintuitive behavior is driven by a strong charge-dipole interaction (often referred to as the fluorine gauche effect). The highly polarized C–F bond aligns itself to maximize electrostatic attraction with the adjacent protonated nitrogen (N-H⁺···F⁻). This interaction locks the piperidine ring into a specific, pre-organized chair conformation, which can dramatically reduce the entropic penalty of binding to a target receptor[3].

Fig 1. Conformational equilibrium of protonated 3-fluoropiperidines driven by charge-dipole effects.

Quantitative Impact: Pharmacological Case Studies

The theoretical benefits of fluoropiperidines translate directly into measurable clinical advantages. The table below synthesizes quantitative data from key drug development programs where fluorination rescued the piperidine pharmacophore.

| Compound Class / Target | Structural Modification | pKₐ Shift | Biological & ADME Impact | Ref |

| KSP Inhibitor (MK-0731) | 3-Fluoro substitution on piperidine | >9.0 → 6.5–8.0 | Eliminated P-gp efflux; increased target efficacy and oral bioavailability. | [1] |

| 5-HT1D Receptor Agonists | 4-Fluoro substitution on piperidine | ~10.0 → ~8.5 | Improved oral absorption compared to unsubstituted piperidine analogs. | [2] |

| Tyrosinase/Lipase Inhibitors | Fluorinated piperidine derivatives | N/A | Achieved dual inhibition with potent low micromolar IC₅₀ (1.80–2.62 µM). | [4] |

| MET Kinase Inhibitors | 3-Fluoro substitution | N/A | Prevented CYP450-mediated oxidative metabolism; modulated basicity. | [5] |

Self-Validating Experimental Workflows

To harness these molecules, robust synthetic and biological validation protocols are required. Below are field-proven methodologies designed with internal validation checkpoints to ensure data integrity.

Fig 2. Self-validating workflow for synthesis and ADME profiling of fluoropiperidines.

Protocol A: Diastereoselective Synthesis of All-cis-Fluoropiperidines

Historically, synthesizing stereodefined fluoropiperidines was a bottleneck. The modern standard utilizes a Rhodium(I)-catalyzed dearomatization/hydrogenation cascade of readily available fluoropyridines[1][6].

Reagents & Equipment:

-

Substrate: Substituted 3-fluoropyridine.

-

Catalyst: Rh(I)-CAAC (Cyclic Alkyl Amino Carbene) complex.

-

Additive: Pinacolborane (HBpin).

-

High-pressure hydrogenation reactor.

Step-by-Step Methodology:

-

Catalyst Activation: In a nitrogen-filled glovebox, dissolve the Rh(I)-CAAC precatalyst (5 mol%) in anhydrous THF. Add HBpin (1.5 equivalents) to activate the catalyst and prevent product-catalyst poisoning[6].

-

Substrate Addition: Add the 3-fluoropyridine substrate (1.0 mmol) to the activated catalyst solution. Transfer the mixture to a stainless-steel autoclave.

-

Hydrogenation: Pressurize the reactor with H₂ gas (typically 50–100 bar) and stir at 60°C for 16 hours.

-

Workup & Derivatization: Vent the H₂ carefully. Because low-molecular-weight fluoropiperidines can be highly volatile, immediately derivatize the crude mixture by adding trifluoroacetic anhydride (TFAA) and triethylamine to form the stable trifluoroacetamide derivative[1].

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

-

Stereochemical Confirmation: Acquire a ¹⁹F NMR and ¹H NMR spectrum. The all-cis relative configuration (with the fluorine atom in the axial position) is validated by analyzing the ³J_HF and ³J_FF coupling constants. An axial fluorine will exhibit distinct, smaller coupling constants with adjacent equatorial protons compared to axial-axial couplings.

Protocol B: In Vitro Validation of P-gp Efflux Mitigation

To prove that the pKₐ reduction successfully mitigated efflux liabilities, a bidirectional Caco-2 permeability assay must be executed.

Step-by-Step Methodology:

-

Monolayer Preparation: Culture human Caco-2 cells on polycarbonate transwell inserts for 21 days until tightly differentiated.

-

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Validation: Only wells with TEER > 400 Ω·cm² proceed to dosing.

-

Dosing: Prepare the fluorinated piperidine test compound at 10 µM in HBSS buffer (pH 7.4). Dose the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment.

-

Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at t=60 and t=120 mins.

-

Quantification: Analyze samples via LC-MS/MS using a stable-isotope-labeled internal standard to correct for matrix effects.

Self-Validation Checkpoint:

-

System Suitability: Run Digoxin (a known P-gp substrate) and Propranolol (a high-permeability, non-effluxed control) in parallel.

-

Data Acceptance: Calculate the Efflux Ratio (ER) = P_app(B→A) / P_app(A→B). The assay is only valid if the Digoxin ER is > 5.0 and Propranolol ER is ~1.0. A successful fluorinated piperidine candidate should demonstrate an ER < 2.0, proving the liability has been engineered out.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine, medicinal chemists can precisely tune the basicity of the piperidine nitrogen, thereby silencing off-target hERG toxicity and evading P-gp efflux. Concurrently, charge-dipole interactions lock the heterocycle into a pre-organized, bioactive conformation. When coupled with modern stereoselective hydrogenation methodologies, fluorinated piperidines represent a highly privileged, accessible, and validated pharmacophore for next-generation therapeutics.

References

-

Full article: Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights Taylor & Francis URL:[Link]

-

Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines ResearchGate URL:[Link]

-

A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles PMC - National Institutes of Health URL:[Link]

-

Full article: The role of fluorine in medicinal chemistry Taylor & Francis URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications PMC - National Institutes of Health URL:[Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Scientific Update - UK URL:[Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

InChIKey and CAS number for 1-benzyl-3,3-difluoropiperidin-4-one

Advanced Scaffold for Medicinal Chemistry & Fluorinated Drug Design

Executive Summary

1-Benzyl-3,3-difluoropiperidin-4-one is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical candidates.[1] Characterized by the presence of a geminal difluoro group adjacent to a ketone functionality, this compound serves as a critical intermediate for modulating pKa, metabolic stability, and lipophilicity in piperidine-based drug scaffolds.[1]

This guide provides a comprehensive technical analysis of the compound, including verified identifiers, synthesis protocols, and its strategic application in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Identifiers

The following identifiers are verified for integration into chemical inventory systems and regulatory documentation.

| Identifier Type | Value | Verification Status |

| CAS Number | 1039741-54-2 | Verified (PubChem, Sigma) |

| InChIKey | CKCXYQKESZZOMW-UHFFFAOYSA-N | Verified (Standard) |

| IUPAC Name | 1-benzyl-3,3-difluoropiperidin-4-one | Standardized |

| SMILES | C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | Canonical |

| Molecular Formula | C₁₂H₁₃F₂NO | - |

| Molecular Weight | 225.23 g/mol | - |

Structural Analysis & The Gem-Difluoro Effect

The strategic value of 1-benzyl-3,3-difluoropiperidin-4-one lies in the gem-difluoro effect .[1] Unlike a simple piperidone, the introduction of two fluorine atoms at the C3 position induces significant electronic and conformational changes:

-

pKa Modulation : The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine (if the ketone is reductively aminated), reducing basicity and potentially improving oral bioavailability by altering membrane permeability.[1]

-

Conformational Locking : The gauche effect between the fluorine atoms and adjacent orbitals can bias the piperidine ring into specific chair conformations, reducing the entropic penalty of binding to a protein target.[1]

-

Metabolic Blocking : The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation).[1] Fluorination blocks this site, extending the half-life (

) of the molecule in vivo.[1]

Visualization: Structural Utility in Drug Design

Figure 1: Strategic utility of the gem-difluoro scaffold in optimizing pharmacokinetic properties.

Synthesis & Manufacturing Protocol

The synthesis of 1-benzyl-3,3-difluoropiperidin-4-one is typically achieved via electrophilic fluorination of the parent ketone, 1-benzyl-4-piperidone.[1] This reaction requires precise control to prevent mono-fluorination or over-fluorination at the C5 position.[1]

Core Reaction Pathway

The industry-standard route utilizes Selectfluor™ (F-TEDA-BF4) as the electrophilic fluorinating agent due to its safety profile and selectivity compared to aggressive reagents like perchloryl fluoride (

Detailed Experimental Workflow

Reagents:

-

Starting Material: 1-Benzyl-4-piperidone (CAS: 3612-20-2)[1]

-

Fluorinating Agent: Selectfluor (2.2 - 2.5 equivalents)[1]

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)[1]

-

Catalyst (Optional): Pyrrolidine (for enamine activation)

Step-by-Step Protocol:

-

Preparation : Dissolve 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) in anhydrous acetonitrile (150 mL) under an inert nitrogen atmosphere.

-

Activation : If using enamine catalysis, add pyrrolidine (0.1 eq) and stir for 30 minutes to facilitate enamine formation, which is more nucleophilic toward the fluorine source.[1]

-

Fluorination : Cool the solution to 0°C. Slowly add Selectfluor (41.2 g, 116 mmol, 2.2 eq) portion-wise over 1 hour. The reaction is exothermic; maintain temperature <5°C.[1]

-

Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via LC-MS for the disappearance of the mono-fluoro intermediate (

).[1] -

Workup : Quench the reaction with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification : Dry the organic layer over

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the title compound.

Visualization: Synthesis Workflow

Figure 2: Step-wise electrophilic fluorination pathway using Selectfluor.[1]

Applications in Medicinal Chemistry

This compound acts as a versatile "chassis" for downstream derivatization.[1]

Reductive Amination

The C4 ketone is highly reactive and serves as a precursor to 4-amino-3,3-difluoropiperidines .[1] These derivatives are privileged structures in inhibitors of DPP-4 (diabetes) and various GPCR ligands.[1]

-

Reaction : Ketone + Primary Amine +

Gem-Diol Formation

In aqueous media, the electron-withdrawing fluorine atoms destabilize the ketone, shifting the equilibrium toward the gem-diol (hydrate).[1] This property is critical during LC-MS analysis, where the mass spectrum may show an

-

Observation :

Da;

Safety & Handling (GHS Standards)

Based on the chemical class and available safety data sheets (SDS):

-

Signal Word : WARNING

-

Hazard Statements :

-

Handling : Handle under a chemical fume hood. Wear nitrile gloves and safety goggles.[1] Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrate formation.

References

-

PubChem Compound Summary . (n.d.). 1-Benzyl-3,3-difluoropiperidin-4-one (CID 49761227).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for gem-difluoro effect).

-

Banks, R. E. (1992).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. (Methodological basis for synthesis).

Sources

Spectroscopic Characterization Guide: (R)-1-Benzyl-3-fluoropiperidine

The following guide details the spectroscopic characterization of (R)-1-Benzyl-3-fluoropiperidine , a critical chiral intermediate in the synthesis of pharmaceutical agents targeting GPCRs and kinase pathways.

Introduction & Compound Profile

(R)-1-Benzyl-3-fluoropiperidine is a pharmacophore scaffold used to modulate basicity (

| Property | Data |

| IUPAC Name | (3R)-1-benzyl-3-fluoropiperidine |

| Molecular Formula | C |

| Molecular Weight | 193.26 g/mol |

| Chirality | R-enantiomer |

| Physical State | Colorless oil (free base) / White crystalline solid (HCl or TFA salt) |

Synthesis & Stereochemical Integrity[1]

To ensure the spectroscopic data corresponds to the (R)-enantiomer, the synthesis typically proceeds via nucleophilic fluorination with inversion (using DAST/Deoxo-Fluor on the (S)-alcohol) or chiral resolution .

Synthetic Pathway (Graphviz)

The following workflow illustrates the stereospecific synthesis via the (S)-alcohol precursor, ensuring the final (R)-configuration through S

Caption: Stereoselective synthesis converting (S)-alcohol to (R)-fluoride via Walden inversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

NMR analysis is the primary method for structural validation. The fluorine atom introduces significant spin-spin coupling (

H NMR (Proton) Data

Solvent: CDCl

The spectrum is characterized by the desheilded geminal proton at C3 and the benzylic methylene protons.

| Position | Shift ( | Multiplicity | Assignment | |

| Ar-H | 7.20 – 7.35 | Multiplet | - | Aromatic (Phenyl) protons (5H) |

| H-3 | 4.65 – 4.85 | dtt (doublet of triplets) | Geminal to Fluorine (Diagnostic) | |

| Benzylic | 3.50 – 3.65 | AB System / Singlet | N-CH | |

| H-2 eq | 2.80 – 2.95 | Multiplet | - | |

| H-2 ax | 2.30 – 2.50 | Multiplet | - | |

| H-6 | 2.30 – 2.60 | Multiplet | - | |

| H-4, H-5 | 1.50 – 1.90 | Multiplet | - | Ring methylene protons |

Key Interpretation:

-

H-3 Signal: The proton on the same carbon as fluorine (H-3) appears as a wide multiplet (centered ~4.7 ppm) due to the large geminal H-F coupling (

Hz). This "doublet of multiplets" is the primary confirmation of fluorination. -

Benzylic Protons: In the chiral (R)-enantiomer, the benzylic protons are diastereotopic and may appear as an AB quartet rather than a singlet, depending on the solvent resolution.

C NMR (Carbon) Data

Solvent: CDCl

Carbon signals are split by fluorine coupling. The magnitude of the coupling constant (

| Position | Shift ( | Splitting | Assignment | |

| C-Ar | 138.0 (ipso) | Singlet | - | Aromatic Quaternary C |

| C-Ar | 127.0 – 129.0 | Singlets | - | Aromatic CH |

| C-3 | 88.0 – 91.0 | Doublet | C-F Carbinol | |

| Benzyl | 62.5 | Doublet | N-C H | |

| C-2 | 56.0 – 58.0 | Doublet | ||

| C-4 | 30.0 – 32.0 | Doublet | ||

| C-6 | 52.0 – 53.0 | Singlet/Doublet | Small | |

| C-5 | 22.0 – 24.0 | Doublet |

F NMR (Fluorine) Data

Reference: CFCl

-

Chemical Shift:

to -

Pattern: Multiplet (broad dtt) due to coupling with H-3 (geminal), H-2, and H-4 (vicinal).

-

Decoupling: Proton-decoupled

F NMR will show a singlet, confirming a single fluorine environment.

Mass Spectrometry (MS)[3][6][7][8]

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of N-benzyl piperidines.

Ionization & Fragmentation

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

(ESI).

Fragmentation Pathway (EI/ESI):

-

Tropylium Ion formation: Cleavage of the benzyl-nitrogen bond typically yields the base peak at m/z 91 (C

H -

Loss of Fluorine: Loss of HF (20 Da) from the molecular ion or fragment is common in aliphatic fluorides.

-

Piperidine Ring Cleavage: Fragments corresponding to the fluorinated piperidine ring (m/z ~102).

Caption: Primary fragmentation pathways observed in ESI/EI mass spectrometry.

Infrared (IR) Spectroscopy[3][6]

IR data is useful for verifying the presence of the C-F bond and the absence of the precursor hydroxyl group (if synthesized from alcohol).

-

C-F Stretch: Strong band at 1000 – 1100 cm

. This region is often complex due to C-C and C-N skeletal vibrations, but the C-F stretch is distinctively intense. -

C-H Stretch (Aromatic): 3000 – 3100 cm

. -

C-H Stretch (Aliphatic): 2800 – 2950 cm

(Bohlmann bands may be visible for the amine). -

Absence of O-H: Lack of broad absorption at 3200–3500 cm

confirms conversion from the alcohol.

Chiral Analysis & Purity

Distinguishing the (R)-enantiomer from the (S)-enantiomer or racemate requires chiral chromatography or polarimetry.

-

Optical Rotation: Specific rotation

is typically small for simple fluoropiperidines. Comparative analysis with an authentic standard is recommended. -

Chiral HPLC Method:

-

Column: Chiralpak AD-H or OD-H (polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

-

Detection: UV at 210 nm or 254 nm.

-

References

-

Conformational Analysis of 3-Fluoropiperidines: Source: National Institutes of Health (PMC). Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. URL:[Link]

-

NMR Data for Fluorinated Heterocycles: Source: PubChem Compound Summary. Title: 1-Benzyl-3-fluoropiperidine-4-carboxamide (Related Structure Data).[1][2] URL:[Link]

-

General 19F NMR Shifts: Source: University of California, Santa Barbara (UCSB). Title: 19F Chemical Shifts and Coupling Constants.[3] URL:[Link]

Sources

- 1. CN113056455A - Isoxazole carboxamide compound and its use - Google Patents [patents.google.com]

- 2. CN113056455A - å¼ååç²é °èºååç©åå ¶ç¨é - Google Patents [patents.google.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of (R)-1-Benzyl-3-fluoropiperidine: Mechanistic Control and Protocol Optimization

Executive Summary & Strategic Rationale

The 3-fluoropiperidine motif is a privileged structural pharmacophore in modern drug discovery. The strategic introduction of a fluorine atom at the C3 position of a piperidine ring exerts profound stereoelectronic effects: it lowers the pKa of the adjacent basic nitrogen by approximately 1.5 to 2.0 units, thereby enhancing membrane permeability and oral bioavailability. Furthermore, it improves metabolic stability against cytochrome P450-mediated oxidation and optimizes target binding affinity through favorable multipolar interactions.

Synthesizing the enantiopure (R)-1-benzyl-3-fluoropiperidine requires rigorous stereocontrol. While emerging methodologies explore the asymmetric hydrogenation of fluoropyridines or organocatalytic electrophilic fluorination[1], the industry standard remains the stereospecific deoxofluorination of chiral alcohol precursors. This whitepaper provides an in-depth, self-validating technical guide to executing this transformation with high enantiomeric fidelity.

Mechanistic Pathways & Causality

The conversion of (S)-1-benzylpiperidin-3-ol to (R)-1-benzyl-3-fluoropiperidine relies on a nucleophilic fluorinating agent, typically Diethylaminosulfur trifluoride (DAST) or its analogs (e.g., Deoxo-Fluor, XtalFluor-E). The reaction is designed to proceed via a direct bimolecular nucleophilic substitution (

The Challenge: Neighboring Group Participation (NGP)

The primary failure mode in this synthesis is the nucleophilic interference of the piperidine nitrogen. When the C3-hydroxyl group is activated by DAST (forming a good leaving group,

Subsequent attack by the fluoride ion (

-

Retention of Configuration: Yielding the undesired (S)-enantiomer and eroding the enantiomeric excess (ee%).

-

Ring Contraction: Attack at the adjacent carbon yields 3-(fluoromethyl)pyrrolidine derivatives, drastically reducing the yield of the target piperidine[2].

The Solution: Kinetic and Thermodynamic Control

To suppress NGP and enforce the

-

Cryogenic Temperatures (-78 °C): The reaction of DAST with alcohols is highly exothermic. Operating at -78 °C prevents localized heating, keeping the thermal energy below the activation barrier required for the nitrogen lone pair to displace the leaving group[3].

-

Non-Coordinating Solvents: Anhydrous Dichloromethane (DCM) is utilized to avoid stabilizing the charged aziridinium intermediate.

Mechanistic divergence in deoxofluorination: SN2 inversion vs. NGP aziridinium formation.

Quantitative Data Analytics: Reagent Selection

Selecting the appropriate fluorinating agent dictates the impurity profile and the required purification stringency. The table below summarizes the performance metrics of standard reagents when applied to (S)-1-benzylpiperidin-3-ol.

| Fluorinating Agent | Equiv. | Solvent | Temp Profile | Yield (%) | Enantiomeric Excess (ee %) | Primary Byproduct |

| DAST | 1.5 | DCM | -78 °C to RT | 65 - 75 | > 95% | Pyrrolidine derivatives |

| Deoxo-Fluor | 1.5 | DCM | -78 °C to RT | 68 - 78 | > 96% | Pyrrolidine derivatives |

| XtalFluor-E + DBU | 1.5 | DCM | -78 °C to RT | 75 - 85 | > 98% | Elimination alkene |

Note: While XtalFluor-E provides superior enantiomeric excess by generating a less reactive intermediate that is less prone to NGP, DAST remains the most widely documented and cost-effective reagent for scale-up[3],[1].

Self-Validating Experimental Protocol

This protocol describes the stereospecific deoxofluorination using DAST. It is engineered as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity.

Materials Required

-

(S)-1-Benzylpiperidin-3-ol (1.0 equivalent, >99% ee)

-

Diethylaminosulfur trifluoride (DAST) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) (10 mL per mmol of substrate)

-

Saturated aqueous

Step-by-Step Methodology

Step 1: System Preparation and Substrate Cooling

-

Flame-dry a round-bottom flask under a continuous stream of dry Nitrogen (

) or Argon. -

Dissolve (S)-1-benzylpiperidin-3-ol (1.0 eq) in anhydrous DCM.

-

Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes. Causality: Absolute thermal control is non-negotiable to prevent aziridinium formation.

Step 2: Reagent Addition 4. Add DAST (1.5 eq) dropwise via a syringe pump over 15-30 minutes. 5. Maintain the internal temperature strictly below -70 °C during the addition. Causality: Rapid addition causes localized exothermic spikes, providing the activation energy for NGP.

Step 3: Thermal Gradient and Reaction

6. Stir the mixture at -78 °C for 2 hours.

7. Gradually remove the cooling bath and allow the reaction to warm to room temperature (15 °C to 25 °C) over 16 hours[3].

8. IPC (In-Process Control): Analyze an aliquot via LCMS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting mass (

Step 4: Biphasic Quenching

9. Cool the reaction mixture to 0 °C.

10. Carefully quench by dropwise addition of saturated aqueous

Step 5: Isolation and Purification

11. Separate the organic DCM layer. Extract the aqueous layer twice with DCM.

12. Wash the combined organic layers with brine, dry over anhydrous

Step 6: Final Validation

14. Structural Validation: Confirm the equatorial fluorine insertion via

Self-validating experimental workflow for the synthesis of (R)-1-Benzyl-3-fluoropiperidine.

References

1.3 - Google Patents. Details the synthetic steps and parameters for DAST-mediated fluorination of 1-benzyl-3-fluoropiperidine precursors. 2.2 - The Journal of Organic Chemistry (ACS Publications). Discusses the mechanistic selectivity and side-reactions (such as ring contractions) in the synthesis of 3-fluoropiperidines. 3.1 - MDPI. Comprehensive review of modern electrophilic and nucleophilic fluorinating agents, including DAST and Selectfluor, and their applications in enantioselective synthesis.

Sources

Strategic Utilization of (R)-1-Benzyl-3-fluoropiperidine: A Physicochemical & Synthetic Guide

Topic: Strategic Utilization of (R)-1-Benzyl-3-fluoropiperidine in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary

(R)-1-Benzyl-3-fluoropiperidine represents a "privileged" chiral building block in modern drug discovery.[1] Beyond serving as a mere scaffold, the introduction of the fluorine atom at the C3 position of the piperidine ring imparts profound physicochemical changes—specifically regarding basicity modulation (

Part 1: The Physicochemical "Fluorine Effect"

The strategic value of (R)-1-Benzyl-3-fluoropiperidine lies in the fluorine atom's ability to alter the electronic and steric landscape of the piperidine ring without significantly changing its size (bioisosterism).[1]

Basicity Modulation ( Tuning)

The piperidine ring is a ubiquitous pharmacophore, but its high basicity (

-

Mechanism: The highly electronegative fluorine at C3 exerts a strong electron-withdrawing inductive effect (

) on the adjacent nitrogen lone pair.[1] -

Result: This lowers the

by approximately 1.5–2.0 log units (typically to the 9.0–9.5 range). -

Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral compared to the non-fluorinated parent, significantly enhancing passive diffusion across the blood-brain barrier (BBB) and gut wall.[2]

Conformational Control: The Gauche Effect

Unlike bulky substituents that prefer the equatorial position to avoid 1,3-diaxial strain, the fluorine atom in 3-fluoropiperidine often exhibits a counter-intuitive preference for the axial position, particularly in the protonated state.[2]

-

Charge-Dipole Interaction: In the protonated species (ammonium), the axial C-F bond aligns antiparallel to the

bond, maximizing favorable electrostatic interactions.[2] -

Hyperconjugation: The

orbital overlap stabilizes the gauche conformation.[2][3] -

Design Utility: This "conformational lock" allows medicinal chemists to pre-organize the ligand for receptor binding, reducing the entropic penalty of binding.

Figure 1: Physicochemical impact of C3-fluorination, highlighting pKa reduction and the axial preference driven by the gauche effect.[2][4]

Part 2: Synthetic Strategy & Stereochemical Inversion[1]

The synthesis of (R) -1-Benzyl-3-fluoropiperidine is non-trivial due to the stereochemical requirements.[1] The most robust laboratory route involves Deoxyfluorination, which proceeds via an

Critical Stereochemical Rule

To obtain the (R)-enantiomer , one must start with the (S)-alcohol .[1][2]

-

Precursor: (S)-1-Benzyl-3-hydroxypiperidine.[1]

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

-

Mechanism: The OH attacks the sulfur, creating a leaving group. The fluoride ion then attacks from the backside, inverting the chiral center from S to R.

Experimental Protocol: Deoxyfluorination

Safety Note: DAST is thermally unstable and can react violently with water. Reactions should be conducted in anhydrous conditions behind a blast shield.

-

Preparation: Charge a flame-dried round-bottom flask with (S)-1-Benzyl-3-hydroxypiperidine (1.0 eq) and anhydrous Dichloromethane (DCM) (0.5 M concentration). Cool to -78°C under Nitrogen.[1]

-

Addition: Dropwise add DAST (1.2 eq) via syringe, maintaining the temperature below -70°C.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Monitor by TLC/LCMS.[1]

-

Quench: Cool to 0°C. Very slowly quench with saturated aqueous

. Caution: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[2][5] -

Purification: Flash column chromatography (Hexanes/EtOAc) to yield (R)-1-Benzyl-3-fluoropiperidine.

Alternative: Chiral Resolution

For larger scales where DAST is too hazardous, a resolution route is preferred:[2]

-

Resolve using (-)-Camphorsulfonic acid (CSA) or Dibenzoyl-L-tartaric acid to isolate the enantiopure salt.[1]

-

Fluorinate the resolved alcohol (noting the inversion) or resolve the racemic fluoro-compound (less common).

Figure 2: Synthetic workflow for (R)-1-Benzyl-3-fluoropiperidine via deoxyfluorination, emphasizing the critical stereochemical inversion.

Part 3: Medicinal Chemistry Applications[1][6][7][8][9]

Case Study: hERG Avoidance & Bioavailability (MK-0731)

In the development of Kinesin Spindle Protein (KSP) inhibitors, Merck researchers utilized the 3-fluoropiperidine scaffold to solve a critical efflux problem.

-

Problem: The non-fluorinated piperidine analog was a substrate for P-glycoprotein (P-gp) efflux and showed hERG liability.

-

Solution: Introduction of the 3-fluoro substituent (axial orientation).

-

Outcome: The

dropped from ~10.5 to ~8.5. This reduced the percentage of the cationic species, lowering hERG affinity (which often requires a basic center) and improving oral bioavailability, leading to the clinical candidate MK-0731 .

The "Benzyl" as a Protecting Group

The "1-Benzyl" moiety is rarely the final drug component.[1] It serves as a robust protecting group during the fluorination step (which would otherwise react with a free amine).

-

Deprotection Protocol:

-

Dissolve (R)-1-Benzyl-3-fluoropiperidine in MeOH/EtOH.

-

Add Pd/C (10% w/w) and Ammonium Formate (transfer hydrogenation) or use

balloon. -

Stir at RT or mild heat (40°C) until conversion is complete.

-

Filter catalyst to obtain the free secondary amine (R)-3-fluoropiperidine , ready for coupling to the drug scaffold.[1]

-

Data Summary: Piperidine vs. 3-Fluoro Analog[1][4][8][9][10]

| Property | Piperidine (Parent) | (R)-3-Fluoropiperidine | Impact on Drug Design |

| Basicity ( | ~11.1 | ~9.4 | Improved permeability; Reduced hERG risk.[1] |

| LogP | 0.84 | ~0.5 - 0.7 | Lower lipophilicity due to C-F polarity, but better effective permeability due to lower ionization.[1] |

| Conformation | Chair (Fluxional) | Chair (Axial F favored) | Pre-organized binding; Rigidification.[2] |

| Metabolism | C3 Oxidation prone | C3 Blocked | Increased metabolic half-life ( |

References

-

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

-

Cox, C. D., et al. (2008).[2] Kinesin spindle protein (KSP) inhibitors.[2][4] Part 1: The discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731).[1][4] Bioorganic & Medicinal Chemistry Letters, 18(18), 4932-4935.[2] Link[2]

-

Morgenthaler, M., et al. (2007).[2] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.[2] Link[2]

-

Sun, A., et al. (2007).[2] Synthesis of chiral 3-fluoropiperidines. Tetrahedron Letters, 48(42), 7436-7440.[2] Link[2]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2]

Sources

- 1. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2016008285A1 - Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 3-Fluoropiperidines: A Detailed Guide to BF3-Activated Hypervalent Iodine Reagents

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. The 3-fluoropiperidine motif, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth exploration of a powerful and increasingly utilized method for the synthesis of these valuable building blocks: the fluorocyclization of alkenyl N-tosylamides promoted by BF₃-activated hypervalent iodine(III) reagents.

This document moves beyond a simple recitation of steps, offering a rationale for experimental choices, insights into reaction mechanisms, and detailed protocols to ensure reliable and reproducible results.

The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals. Strategic placement of a fluorine atom at the 3-position can conformationally lock the ring, influence the pKa of the nitrogen atom, and create new, favorable interactions with biological targets. However, the stereocontrolled synthesis of 3-fluoropiperidines presents a significant challenge. Traditional methods often require harsh conditions or multi-step sequences. The use of hypervalent iodine reagents, activated by a Lewis acid such as boron trifluoride (BF₃), offers a mild and efficient alternative for the construction of these important azaheterocycles.[1][2][3]

Unraveling the Mechanism: The Role of BF₃ and Hypervalent Iodine

The success of this fluorocyclization hinges on the synergistic interaction between the hypervalent iodine(III) reagent (typically an aryliodine(III) dicarboxylate) and boron trifluoride. The proposed mechanism, supported by extensive mechanistic studies including multinuclear NMR spectroscopy and deuterium labeling, involves several key steps.[1][2][3]

Initially, the Lewis acid BF₃ coordinates to the hypervalent iodine(III) reagent, enhancing its electrophilicity.[4] This activated species then attacks the alkene of the N-alkenylsulfonamide substrate to form a crucial iodiranium(III) ion intermediate. This is followed by a diastereodetermining 5-exo-cyclization, where the nitrogen atom attacks the three-membered ring. This ring-opening is followed by a rearrangement and subsequent fluorination to yield the desired 3-fluoropiperidine. The selectivity of the reaction, including the diastereoselectivity and the competition with other reaction pathways, is highly dependent on the nature of the ligands attached to the iodine atom and the presence of additives like tetrabutylammonium tetrafluoroborate (TBATB).[1][2][3]

Figure 1. Proposed mechanistic pathway for the synthesis of 3-fluoropiperidines.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on optimized conditions reported in the literature.[1][3] Researchers should optimize the reaction conditions for their specific substrates.

Materials and Reagents

-

N-alkenylsulfonamide substrate

-

(Diacetoxyiodo)benzene (PhI(OAc)₂) or other suitable aryliodine(III) dicarboxylate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

Safety Precaution: Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and under an inert atmosphere.

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-alkenylsulfonamide substrate (1.0 equiv).

-

Dissolve the substrate in anhydrous dichloromethane.

-

Add (diacetoxyiodo)benzene (1.2-1.5 equiv) to the solution.

-

Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, substrate-dependent).

-

Slowly add boron trifluoride diethyl etherate (2.0-3.0 equiv) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium thiosulfate to reduce any unreacted hypervalent iodine species.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2. General experimental workflow for the synthesis of 3-fluoropiperidines.

Data Summary: Reaction Optimization

The efficiency and selectivity of the fluorocyclization are sensitive to several parameters. The following table summarizes typical findings from optimization studies.

| Entry | Hypervalent Iodine Reagent | Lewis Acid (equiv) | Solvent | Temp (°C) | Yield (%) | dr |

| 1 | PhI(OAc)₂ | BF₃·OEt₂ (2.0) | DCM | 0 | 75 | 4:1 |

| 2 | PhI(OCOCF₃)₂ | BF₃·OEt₂ (2.0) | DCM | 0 | 82 | 6:1 |

| 3 | PhI(OAc)₂ | Sc(OTf)₃ (2.0) | DCM | 0 | <10 | - |

| 4 | PhI(OAc)₂ | BF₃·OEt₂ (3.0) | CH₃CN | 0 | 65 | 3:1 |

| 5 | PhI(OAc)₂ | BF₃·OEt₂ (2.0) | DCM | -78 to 0 | 85 | 5:1 |

Table 1. Representative data on the optimization of reaction conditions. Yields and diastereomeric ratios (dr) are substrate-dependent and should be considered illustrative.

Troubleshooting and Key Considerations

-

Substrate Purity: The purity of the N-alkenylsulfonamide is crucial for obtaining high yields and reproducible results.

-

Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

-

Choice of Hypervalent Iodine Reagent: The ligands on the iodine atom can significantly influence the diastereoselectivity of the reaction. Reagents with more electron-withdrawing ligands, such as trifluoroacetate, may lead to higher selectivity.[1]

-

Lewis Acid Stoichiometry: The amount of BF₃·OEt₂ can impact the reaction rate and yield. An excess is generally required.

-

Temperature Control: Careful control of the reaction temperature is important, especially during the addition of the Lewis acid, to minimize side reactions.

Conclusion

The BF₃-activated hypervalent iodine-mediated fluorocyclization of N-alkenylsulfonamides represents a significant advancement in the synthesis of 3-fluoropiperidines. This method offers a mild, efficient, and often diastereoselective route to these valuable motifs. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to successfully applying this methodology in the synthesis of novel fluorinated compounds for drug discovery and development.

References

-

Alabugin, I. V., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

-

Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc. [Link]

-

Alabugin, I. V., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. ResearchGate. [Link]

-

Alabugin, I. V., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

-

Han, Y.-C., et al. (2020). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. PMC. [Link]

-

Jiang, X., et al. (2018). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. PMC. [Link]

-

O'Duill, M., et al. (2021). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. Organic & Biomolecular Chemistry. [Link]

-

Reddy, P. V. G., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

-

Toste, F. D., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters. [Link]

-

Juricek, M., et al. (2020). Hypervalent Iodine(III) Compounds as Biaxial Halogen Bond Donors. PMC. [Link]

-

Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

-

Alabugin, I. V., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

-

O'Duill, M., et al. (2021). Reactions Promoted by Hypervalent Iodine Reagents and Boron Lewis Acids. Request PDF. [Link]

Sources

Application Notes & Protocols for the Synthesis of (R)-1-Benzyl-3-fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure fluorinated heterocycles is of paramount importance in medicinal chemistry due to the profound impact of fluorine on the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed protocol for the synthesis of (R)-1-Benzyl-3-fluoropiperidine, a valuable building block in drug discovery. The presented methodology is grounded in established chemical principles and draws from robust synthetic strategies reported in peer-reviewed literature.

I. Strategic Overview of (R)-1-Benzyl-3-fluoropiperidine Synthesis

The synthesis of (R)-1-Benzyl-3-fluoropiperidine can be strategically divided into two primary stages: the asymmetric synthesis of the chiral (R)-3-fluoropiperidine core and the subsequent N-benzylation. Several innovative methods have been developed for the enantioselective synthesis of 3-fluoropiperidines.

One of the most direct and scalable approaches involves the asymmetric hydrogenation of a suitably substituted fluoropyridine precursor. This method leverages readily available starting materials and can achieve high levels of enantioselectivity through the use of chiral catalysts or auxiliaries.[1][2] Alternative strategies include the enantioselective allylic alkylation of α-fluoro-β-ketoesters, which provides excellent enantiocontrol but may require more complex starting materials.[3] Intramolecular aminofluorination reactions have also been explored, though they can sometimes be limited by issues of regioselectivity and diastereoselectivity.[4]

This guide will focus on a practical and efficient two-step sequence:

-

Asymmetric synthesis of (R)-3-fluoropiperidine hydrochloride via the diastereoselective hydrogenation of a chiral oxazolidine-substituted fluoropyridine, followed by cleavage of the chiral auxiliary.

-

N-benzylation of (R)-3-fluoropiperidine to yield the final product, (R)-1-Benzyl-3-fluoropiperidine.

This approach is selected for its demonstrated robustness, scalability, and high enantiomeric purity of the final product.

Figure 1: Overall synthetic workflow for (R)-1-Benzyl-3-fluoropiperidine.

II. Experimental Protocols

PART A: Asymmetric Synthesis of (R)-3-Fluoropiperidine Hydrochloride

This protocol is adapted from methodologies involving the diastereoselective hydrogenation of chiral pyridine derivatives.[1][2] The use of a chiral auxiliary allows for the stereocontrolled reduction of the pyridine ring, leading to the desired (R)-enantiomer of 3-fluoropiperidine.

Step 1: Synthesis of the Chiral Oxazolidine-Substituted Fluoropyridine

The initial step involves the condensation of 3-fluoropyridine with a chiral amino alcohol to form a chiral oxazolidine-substituted pyridine. This auxiliary will direct the subsequent hydrogenation.

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| 3-Fluoropyridine | 1.0 g | 1.0 | Commercially available. |

| (R)-Phenylglycinol | 1.1 g | 1.1 | Chiral auxiliary. |

| p-Toluenesulfonic acid monohydrate | 50 mg | 0.05 | Catalyst. |

| Toluene | 50 mL | - | Solvent. |

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluoropyridine (1.0 g), (R)-phenylglycinol (1.1 g), p-toluenesulfonic acid monohydrate (50 mg), and toluene (50 mL).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the solution with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral oxazolidine-substituted pyridine, which can be used in the next step without further purification.

Causality: The formation of the oxazolidine masks the pyridine nitrogen and introduces a chiral center, which is crucial for directing the stereochemical outcome of the subsequent hydrogenation. The Dean-Stark apparatus is used to remove water, driving the equilibrium towards product formation.

Step 2: Diastereoselective Hydrogenation

The chiral pyridine derivative is then hydrogenated to the corresponding piperidine. The stereochemistry of the chiral auxiliary directs the approach of hydrogen, leading to a high diastereomeric excess.

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| Chiral Oxazolidine Pyridine | 1.0 g | 1.0 | From previous step. |

| Palladium on Carbon (10 wt. %) | 100 mg | 0.1 | Catalyst. |

| Methanol | 20 mL | - | Solvent. |

| Hydrochloric Acid (conc.) | 1.0 mL | - | Acidic conditions. |

| Hydrogen Gas | 50 psi | - | Reductant. |

Protocol:

-

In a high-pressure hydrogenation vessel, dissolve the chiral oxazolidine-substituted pyridine (1.0 g) in methanol (20 mL).

-

Carefully add concentrated hydrochloric acid (1.0 mL).

-

Add 10% palladium on carbon (100 mg).

-

Seal the vessel and purge with nitrogen, then with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydrogenated product.

Causality: The palladium-catalyzed hydrogenation reduces the aromatic pyridine ring to a piperidine.[1][2] The acidic conditions are necessary for the reaction to proceed efficiently. The bulky chiral auxiliary sterically hinders one face of the pyridine ring, leading to the preferential addition of hydrogen from the less hindered face, thus establishing the desired stereocenter at the C3 position.

Step 3: Auxiliary Cleavage and Isolation of (R)-3-Fluoropiperidine Hydrochloride

The chiral auxiliary is cleaved under acidic conditions, and the desired product is isolated as its hydrochloride salt.

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| Crude Hydrogenated Product | 1.0 g | 1.0 | From previous step. |

| Hydrochloric Acid (6 M) | 10 mL | - | For cleavage. |

| Diethyl Ether | 20 mL | - | For precipitation. |

Protocol:

-

Dissolve the crude hydrogenated product in 6 M hydrochloric acid (10 mL).

-

Heat the mixture to 60 °C for 4 hours to effect cleavage of the chiral auxiliary.

-

Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 10 mL) to remove the cleaved auxiliary.

-

Concentrate the aqueous layer under reduced pressure to afford a solid.

-

Triturate the solid with diethyl ether (20 mL) to induce crystallization.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-fluoropiperidine hydrochloride as a white solid.

-

The enantiomeric excess can be determined by chiral HPLC analysis after derivatization.

Causality: The acidic hydrolysis cleaves the oxazolidine ring, liberating the free amine of the 3-fluoropiperidine and the chiral amino alcohol. The desired product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid.

PART B: N-Benzylation of (R)-3-Fluoropiperidine

This is a standard nucleophilic substitution reaction where the secondary amine of (R)-3-fluoropiperidine displaces the bromide from benzyl bromide.

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| (R)-3-Fluoropiperidine HCl | 500 mg | 1.0 | From Part A. |

| Benzyl Bromide | 0.5 mL | 1.2 | Benzylating agent. |

| Potassium Carbonate | 1.0 g | 2.0 | Base. |

| Acetonitrile | 20 mL | - | Solvent. |

Protocol:

-

To a round-bottom flask, add (R)-3-fluoropiperidine hydrochloride (500 mg), potassium carbonate (1.0 g), and acetonitrile (20 mL).

-

Stir the suspension vigorously for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Add benzyl bromide (0.5 mL) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (R)-1-Benzyl-3-fluoropiperidine.

Causality: Potassium carbonate acts as a base to neutralize the hydrochloride salt and to scavenge the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Figure 2: Detailed experimental workflow for the two-stage synthesis.

III. References

-

Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. PMC - NIH. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

-

DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

-

ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

-

Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. PubMed. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Preparation of all-cis-(multi)fluorinated piperidines by the... ResearchGate. [Link]

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Google Patents.

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. University of Bath. [Link]

-

A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Patsnap. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

Application Note: Leveraging (R)-1-Benzyl-3-fluoropiperidine in CNS Drug Discovery and Neuroscience Research

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

(R)-1-Benzyl-3-fluoropiperidine is a highly versatile, privileged chiral building block extensively utilized in neuroscience research and central nervous system (CNS) drug discovery[1]. The strategic placement of a fluorine atom on the piperidine ring fundamentally alters the physicochemical and pharmacokinetic profile of the scaffold. By modulating amine basicity, enhancing lipophilicity, and dictating rigid conformational preferences, this scaffold addresses two of the most significant hurdles in neuropharmacology: blood-brain barrier (BBB) penetration and stereospecific target engagement[2]. This application note provides a deep dive into the mechanistic rationale for utilizing this scaffold, alongside field-proven protocols for its integration into CNS drug development workflows.

Mechanistic Rationale: The "Fluorine Effect" in Piperidine Scaffolds

As a Senior Application Scientist, I emphasize that the selection of (R)-1-Benzyl-3-fluoropiperidine is rarely arbitrary; it is a calculated design choice driven by three physicochemical pillars:

I. pKa Attenuation and Blood-Brain Barrier (BBB) Permeability

Unsubstituted piperidines are highly basic (pKa ~11.2) and exist almost entirely in the protonated, cationic state at physiological pH (7.4)[3]. This high charge density severely restricts passive transcellular diffusion across the highly lipophilic blood-brain barrier. The introduction of the highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the pKa of the piperidine nitrogen to approximately 9.3 for the secondary amine, and even lower (~8.5) for the N-benzyl tertiary amine[3]. This shift exponentially increases the fraction of the neutral, un-ionized species at pH 7.4, facilitating superior CNS exposure[2].

II. Conformational Pre-organization (The Axial Fluorine Effect)

Unlike unsubstituted piperidines, which rapidly interconvert between equatorial and axial chair conformations, protonated 3-fluoropiperidines exhibit a profound preference for a single chair conformation where the fluorine atom occupies the axial position[4]. This phenomenon is driven by a stabilizing charge-dipole interaction: the polar C–F bond dipole aligns antiparallel to the N–H⁺ (or N–C⁺) bond dipole[3]. This conformational locking minimizes the entropic penalty upon receptor binding, frequently translating to enhanced binding affinity at targets such as muscarinic acetylcholine receptors (mAChRs) and sigma receptors[5].

III. Stereospecific Target Engagement

The (R)-enantiomer provides precise spatial vectors for both the fluorine atom and the N-substituent. In the development of M4 muscarinic receptor positive allosteric modulators (PAMs) for schizophrenia, specific chiral fluoropiperidine isomers have demonstrated multi-fold increases in potency and subtype selectivity compared to their enantiomers or unsubstituted analogs[5].

Quantitative Data: Physicochemical Property Comparison

The following table summarizes the predictable shifts in physicochemical properties when transitioning from a standard piperidine to the fluorinated and benzylated scaffolds.

| Compound Scaffold | Approx. pKa (Amine) | Prevailing Conformation (Protonated) | BBB Permeability Potential (Passive) | Primary Application in Neuroscience |

| Piperidine | 11.2 | Rapid interconversion | Low (Highly ionized at pH 7.4) | Generic solubilizing moiety |

| (R)-3-Fluoropiperidine | 9.3 | Axial Fluorine locked | Moderate to High | Fragment-based CNS drug design |

| (R)-1-Benzyl-3-fluoropiperidine | ~8.5 | Axial Fluorine locked | Very High (Highly lipophilic) | Lipophilic ligand / Protected intermediate |

Workflow Diagram: CNS Drug Discovery Integration

The following diagram illustrates the logical progression of utilizing (R)-1-Benzyl-3-fluoropiperidine from chemical synthesis to biological validation.

Caption: Workflow for integrating (R)-1-Benzyl-3-fluoropiperidine into a CNS drug discovery pipeline.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to ensure scientific integrity and reproducibility.

Protocol 1: Stereoselective Functionalization (Debenzylation & Coupling)

Purpose: The benzyl group acts as a robust protecting group or a lipophilic anchor. To synthesize novel neuro-therapeutics (e.g., M4 PAMs), the benzyl group must often be removed to expose the secondary amine for subsequent coupling, without compromising the C-F bond or the (R)-stereocenter.

Step-by-Step Methodology:

-

Preparation: Dissolve (R)-1-Benzyl-3-fluoropiperidine (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere. Causality: Argon prevents the ignition of methanol vapor by the active Pd/C catalyst.

-

Hydrogenolysis: Purge the reaction vessel with H₂ gas and maintain under a balloon of H₂ (1 atm) at room temperature for 4-6 hours. Causality: Mild conditions (1 atm, RT) are strictly chosen to prevent the unwanted reductive defluorination of the C-F bond, which can occur at high pressures/temperatures.

-

Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

-

Coupling (One-Pot or Stepwise): Concentrate the filtrate containing the volatile (R)-3-fluoropiperidine in vacuo (bath temp < 30°C to prevent evaporation of the free amine). Immediately react with the desired electrophile (e.g., a heteroaryl chloride) in the presence of N,N-Diisopropylethylamine (DIPEA) and DMF at 80°C for 12 hours.

-

Validation: Confirm the retention of the (R)-stereocenter and the fluorine atom via ¹⁹F-NMR (expected multiplet around -180 to -190 ppm) and chiral HPLC.

Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Purpose: To quantify the enhanced passive membrane diffusion afforded by the pKa-lowering effect of the 3-fluoro substitution.

Step-by-Step Methodology:

-

Lipid Preparation: Coat the porous filter membrane of a PAMPA donor plate with 4 µL of a 20 mg/mL solution of porcine brain lipid extract dissolved in dodecane. Causality: Porcine brain lipid accurately mimics the specific lipid composition (high sphingomyelin/cholesterol) of the human BBB.

-

Donor Solution: Dissolve the fluorinated test compound in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%). Causality: Strict adherence to pH 7.4 is required to accurately assess the ionization state dictated by the compound's modulated pKa.

-

Acceptor Solution: Fill the acceptor plate wells with 300 µL of fresh PBS (pH 7.4).

-

Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 18 hours in a humidity-controlled chamber.

-

Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

). A

Protocol 3: Radioligand Binding Assay (Target Engagement)

Purpose: To validate that the conformational locking (axial fluorine) enhances binding affinity at the target receptor (e.g., Muscarinic M4 receptor).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize CHO cells stably expressing the human M4 receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins.

-

Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-N-methylscopolamine ([³H]-NMS) at a final concentration equal to its

, and 100 µL of the membrane suspension (approx. 10 µg protein/well). -

Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium. Causality: The rigid conformation of the fluoropiperidine reduces the entropic penalty, often leading to faster on-rates, but full equilibrium must be reached for accurate

determination. -

Harvesting: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

-

Detection: Add scintillation cocktail to the filters and measure bound radioactivity using a microplate scintillation counter. Calculate the IC₅₀ and convert to

using the Cheng-Prusoff equation.

References

- Fluorinated Molecules as Drugs and Imaging Agents in the CNS Source: Current Topics in Medicinal Chemistry URL

- Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM)

- Source: Chemistry - A European Journal (via ResearchGate)

- Source: ChemMedChem (via YunTsg)

Sources

Use of (R)-1-Benzyl-3-fluoropiperidine in developing cholinesterase inhibitors

An In-Depth Guide to the Application of (R)-1-Benzyl-3-fluoropiperidine in the Development of Novel Cholinesterase Inhibitors

Introduction: A Strategic Approach to Cholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease.[1][2] Their primary mechanism involves preventing the enzymatic degradation of the neurotransmitter acetylcholine, thereby increasing its availability in synaptic clefts and enhancing cholinergic neurotransmission.[1][2][3] The design of effective and selective cholinesterase inhibitors is a dynamic field of medicinal chemistry, constantly seeking scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles.

The N-benzylpiperidine moiety is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors.[4][5] It is a key structural component of donepezil, one of the most widely prescribed drugs for Alzheimer's disease.[5][6] This fragment is known to interact with key residues within the catalytic and peripheral anionic sites of the AChE enzyme, contributing significantly to the inhibitor's binding affinity.[4][5]

Furthermore, the strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry.[7][8] Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with its biological target.[7][9][10] In the context of neurodegenerative disease, improved metabolic stability and the ability to cross the blood-brain barrier are particularly advantageous.[10][11]

This guide focuses on the application of (R)-1-Benzyl-3-fluoropiperidine , a building block that synergistically combines the proven piperidine scaffold with the strategic benefits of fluorination. We will explore its use in the synthesis of novel cholinesterase inhibitors, detail the protocols for their biological evaluation, and discuss the interpretation of structure-activity relationship (SAR) data.

Part 1: Synthesis of Novel Inhibitors from the (R)-1-Benzyl-3-fluoropiperidine Scaffold

The synthesis of a library of derivatives from a core scaffold is fundamental to understanding structure-activity relationships and optimizing lead compounds. The (R)-1-Benzyl-3-fluoropiperidine core can be elaborated through various synthetic transformations to explore how different functional groups impact inhibitory potency and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A common strategy involves the derivatization of the piperidine nitrogen after removal of the benzyl protecting group, followed by re-alkylation or acylation to introduce diverse substituents.

Experimental Workflow: Synthesis of Derivatives

Caption: General synthetic workflow for derivatizing the core scaffold.

Protocol 1: Debenzylation of (R)-1-Benzyl-3-fluoropiperidine

This protocol describes a standard procedure for the removal of the N-benzyl group via catalytic hydrogenation, a crucial step to enable further derivatization.

Materials:

-

(R)-1-Benzyl-3-fluoropiperidine

-

Palladium on carbon (10% Pd/C)

-

Methanol (or Ethanol, Acetic Acid)

-

Hydrogen gas (H₂) supply

-

Reaction flask (e.g., Parr shaker bottle)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve (R)-1-Benzyl-3-fluoropiperidine (1.0 eq) in a suitable solvent such as methanol in a reaction flask.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to a hydrogen source.

-

Purge the vessel with hydrogen gas to replace the inert atmosphere.

-

Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 12-24 hours).

-

Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol).

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-3-fluoropiperidine, which can be purified further or used directly in the next step.

Protocol 2: N-Alkylation/Acylation to Generate a Derivative Library

This protocol provides a general method for introducing a variety of substituents onto the piperidine nitrogen of the debenzylated intermediate.

Materials:

-

(R)-3-Fluoropiperidine (from Protocol 1)

-

An appropriate electrophile (e.g., benzyl bromide, acyl chloride, or sulfonyl chloride derivative) (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))

-

Standard workup and purification reagents (e.g., water, brine, sodium sulfate, silica gel)

Procedure:

-

Dissolve (R)-3-fluoropiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add the desired electrophile (e.g., a substituted benzyl bromide) dissolved in a small amount of anhydrous DCM.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require heating for less reactive electrophiles.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final N-substituted derivative.

Part 2: In Vitro Biological Evaluation

The most common and reliable method for screening cholinesterase inhibitors is the spectrophotometric assay developed by Ellman.[1][3][12] This assay is adaptable for a 96-well plate format, making it ideal for high-throughput screening of a compound library.[1][3][13]

Principle of the Ellman Assay

The assay measures the activity of AChE indirectly.[13] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[13][14][15] Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][3][13][15] The rate of color formation is directly proportional to the AChE activity.[1][12] When an inhibitor is present, the rate of this color change is reduced.

Caption: The two-step reaction principle of the Ellman assay for AChE activity.

Protocol 3: AChE Inhibition Assay (96-Well Plate Format)

Materials:

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (AChE) from electric eel (or human recombinant)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO, then diluted in buffer)

-

Positive control inhibitor (e.g., Donepezil or Tacrine)

Procedure:

-

Reagent Preparation:

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

ATCh Solution: Prepare a 14 mM stock solution of ATCh in phosphate buffer. Prepare this solution fresh daily.

-

Test Compounds: Prepare a series of dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

-

Assay Plate Setup:

-

Blank Wells: Add 170 µL of phosphate buffer and 10 µL of DTNB.

-

Control Wells (100% Activity): Add 140 µL of phosphate buffer, 10 µL of buffer (with the same % of DMSO as test wells), 10 µL of AChE solution, and 10 µL of DTNB.

-

Test Wells: Add 140 µL of phosphate buffer, 10 µL of the diluted test compound solution, 10 µL of AChE solution, and 10 µL of DTNB.

-

Positive Control Wells: Add 140 µL of phosphate buffer, 10 µL of the diluted positive control solution, 10 µL of AChE solution, and 10 µL of DTNB.

-

-

Pre-incubation: Mix the contents of the wells by gentle tapping or orbital shaking. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the ATCh solution to all wells (except the blank). The total reaction volume will be 200 µL.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.

-